5,5-Dimethyl-2-methylidene-1,3-dioxepane
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Overview
Description
5,5-Dimethyl-2-methylidene-1,3-dioxepane is a cyclic ketene acetal (CKA) compound known for its unique chemical structure and reactivity. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo radical ring-opening polymerization, leading to the formation of degradable polymers. Its structure consists of a seven-membered ring with two oxygen atoms and a methylene group, making it a versatile monomer for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-methylidene-1,3-dioxepane typically involves the reaction of 2-methylene-1,3-dioxepane with dimethyl ketone under specific conditions. One common method includes the use of radical initiators to facilitate the ring-opening polymerization process . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization processes. The use of continuous flow reactors and controlled reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-methylidene-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The methylene group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the methylene group under mild conditions.
Major Products Formed
The major products formed from these reactions include various polymers, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5,5-Dimethyl-2-methylidene-1,3-dioxepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-methylidene-1,3-dioxepane involves radical ring-opening polymerization. The methylene group undergoes radical addition, leading to the formation of a ring-opened radical intermediate. This intermediate then propagates the polymerization process, resulting in the formation of a polymer with ester linkages in the backbone . The molecular targets and pathways involved include the stabilization of the radical intermediate and the formation of stable polymer chains .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL): Similar in structure but with a five-membered ring.
5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL): Contains a phenyl group and a five-membered ring.
2-Methylene-1,3-dioxepane (MDO): Lacks the dimethyl substitution but has a similar seven-membered ring.
Uniqueness
5,5-Dimethyl-2-methylidene-1,3-dioxepane is unique due to its seven-membered ring structure and the presence of two methyl groups, which enhance its reactivity and stability in polymerization reactions. This makes it a valuable monomer for creating high-performance degradable polymers .
Properties
CAS No. |
144676-06-2 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5,5-dimethyl-2-methylidene-1,3-dioxepane |
InChI |
InChI=1S/C8H14O2/c1-7-9-5-4-8(2,3)6-10-7/h1,4-6H2,2-3H3 |
InChI Key |
NGJJHSPYNTXHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(=C)OC1)C |
Origin of Product |
United States |
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